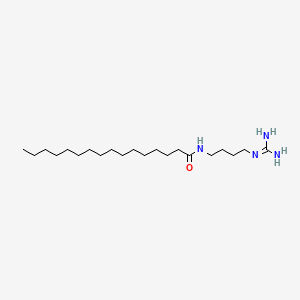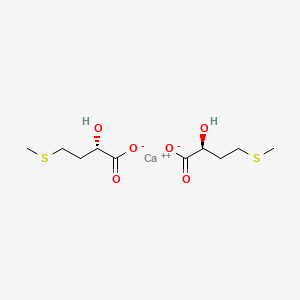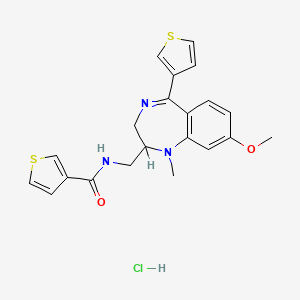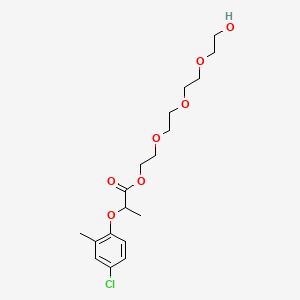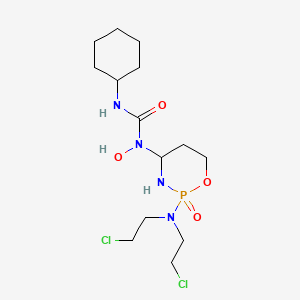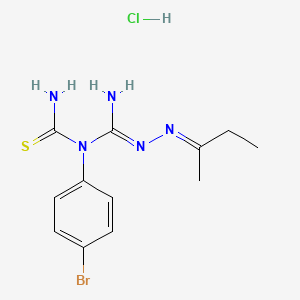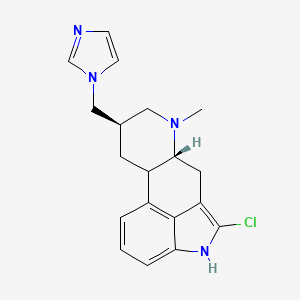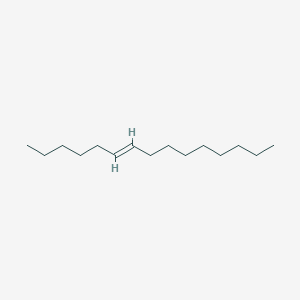
6-Pentadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentadecene is an olefin compound with the molecular formula C15H30 . It is a colorless liquid with a low boiling point and flash point. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is commonly used as a starting material in organic synthesis for the preparation of other compounds and can also be found in solvents, coatings, and additives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Pentadecene can be synthesized through various methods, including:
Fractionation and Cracking: This method involves fractionating petroleum to separate hydrocarbons with appropriate carbon numbers, followed by thermal cracking to generate olefins.
Suzuki–Miyaura Coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods: In industrial settings, this compound is typically produced through the fractionation and cracking of petroleum. This process involves separating hydrocarbons with the desired carbon chain length and then subjecting them to thermal cracking to produce olefins .
Chemical Reactions Analysis
Types of Reactions: 6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes and other substituted derivatives.
Scientific Research Applications
6-Pentadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of semiochemicals in insects.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of solvents, coatings, and additives.
Mechanism of Action
The mechanism of action of 6-Pentadecene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a semiochemical, influencing the behavior of insects through pheromone mimicry . In chemical reactions, its double bond allows it to participate in various addition and substitution reactions, forming new compounds with different properties.
Comparison with Similar Compounds
6-Pentadecene can be compared with other similar compounds, such as:
Pentadecane: An alkane with the formula C15H32 , lacking the double bond present in this compound.
1-Pentadecene: An isomer with the double bond located at the first carbon atom.
Heptadecene: A similar olefin with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influences its reactivity and applications in various fields.
Properties
CAS No. |
74392-31-7 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(E)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11+ |
InChI Key |
BEPREHKVBQHGMZ-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




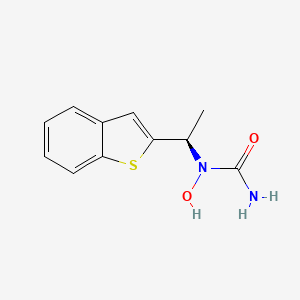
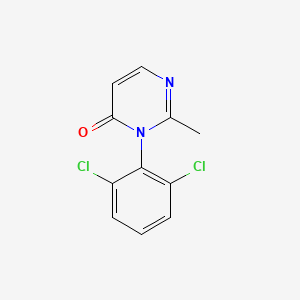
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
